(S)-1-Cyclohexylpropan-1-amine hydrochloride
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Overview
Description
(S)-1-Cyclohexylpropan-1-amine hydrochloride is an organic compound belonging to the class of aliphatic amines. It is a derivative of cyclohexylamine, characterized by the presence of a cyclohexyl group attached to a propylamine chain. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-Cyclohexylpropan-1-amine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of cyclohexylamine with a propyl halide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the hydrogenation of aniline derivatives in the presence of a catalyst such as nickel or cobalt. This method ensures high yields and purity of the final product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Cyclohexylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is often employed.
Substitution: Alkyl halides or sulfonates are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various alkylated derivatives
Scientific Research Applications
(S)-1-Cyclohexylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Cyclohexylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexyl group attached to an amine group.
Propylamine: A straight-chain analog with a propyl group attached to an amine group.
Cyclohexylmethylamine: A compound with a cyclohexyl group attached to a methylamine chain.
Uniqueness: (S)-1-Cyclohexylpropan-1-amine hydrochloride is unique due to its specific structure, which combines the properties of both cyclohexyl and propylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
1-cyclohexylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h8-9H,2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZJYHDMXBYONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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